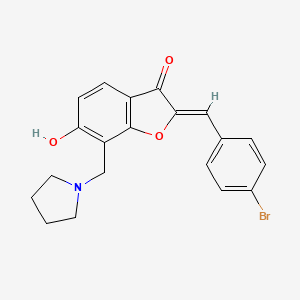

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

描述

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 3. Its structure includes:

- A (Z)-4-bromobenzylidene moiety at position 2, contributing steric bulk and electron-withdrawing effects.

- A 7-(pyrrolidin-1-ylmethyl) substituent, introducing basicity and influencing solubility.

The Z-configuration ensures specific spatial orientation, critical for molecular interactions in biological or synthetic contexts .

属性

IUPAC Name |

(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3/c21-14-5-3-13(4-6-14)11-18-19(24)15-7-8-17(23)16(20(15)25-18)12-22-9-1-2-10-22/h3-8,11,23H,1-2,9-10,12H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDMYZWOYIIQKP-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, a synthetic organic compound, belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be analyzed through various spectroscopic methods, including NMR and mass spectrometry. The presence of the bromobenzylidene moiety and the hydroxyl group contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : In vitro assays using trypan blue exclusion method demonstrated that related benzofuran derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Mechanism of Action : The mechanism underlying this cytotoxicity often involves the induction of apoptosis and the generation of reactive oxygen species (ROS) that lead to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Bactericidal Effects : Studies indicate that related benzofuran compounds exhibit potent activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (MTB). For example, a derivative demonstrated in vivo efficacy comparable to isoniazid, a first-line tuberculosis treatment .

- Antifungal Properties : In addition to antibacterial activity, some benzofuran derivatives have shown antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger.

Study 1: Anticancer Efficacy

A study investigated the effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that the introduction of halogen substituents significantly enhanced anticancer activity compared to unsubstituted analogs. Specifically, the compound showed a 50% reduction in cell viability at concentrations as low as 10 µM in MCF-7 cells .

Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, several derivatives were tested against clinical isolates of MTB. The results showed that certain modifications in the side chains led to increased potency against resistant strains, indicating a structure-activity relationship that could guide future drug development efforts .

Data Summary

| Activity | Cell Line/Organism | IC50/Minimum Inhibitory Concentration | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10 µM | Induction of apoptosis |

| Anticancer | HeLa (cervical cancer) | 12 µM | ROS generation |

| Antimicrobial | Mycobacterium tuberculosis | Comparable to isoniazid | Bactericidal action |

| Antifungal | Candida albicans | 15 µg/mL | Disruption of cell membrane integrity |

科学研究应用

Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, exhibit significant anticancer properties. A synthetic strategy involving [3+2] azomethine ylide cycloaddition has been reported to yield spiro-pyrrolidine compounds based on benzofuran, which demonstrated inhibitory effects on human cancer cell lines such as HeLa and CT26 with yields ranging from 74% to 99% .

Tyrosinase Inhibition

The compound has also been studied for its potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanogenesis and skin pigmentation disorders. Research on aurones, structurally related compounds, revealed that those with hydroxyl groups significantly inhibited tyrosinase activity, suggesting that this compound may similarly affect this enzyme due to its structural characteristics .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and solvent-free reactions. One notable method involves the use of clay catalysts under microwave irradiation, which has shown to yield high product purity and efficiency .

Structural Characteristics

The molecular formula for this compound is C20H18BrNO3, indicating a complex structure that includes a bromobenzylidene moiety and a pyrrolidine ring. The presence of multiple functional groups allows for diverse interactions within biological systems, enhancing its potential therapeutic applications.

Polymer Chemistry

Benzofuran derivatives have been explored for their utility in polymer science due to their ability to form stable structures that can be incorporated into various polymer matrices. The unique properties of this compound may enable the development of novel materials with enhanced mechanical and thermal stability.

Photonic Applications

Research indicates that benzofuran derivatives can be used in photonic devices due to their optical properties. The incorporation of this compound into photonic structures could lead to advancements in light-emitting devices and sensors.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Analysis at Key Positions

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Key Observations:

- Bromine’s larger atomic radius may enhance steric hindrance, affecting binding pocket interactions .

- Position 7 :

- The pyrrolidin-1-ylmethyl group (target) offers a five-membered amine ring with moderate basicity (pKa ~11), while the piperazinylmethyl group () includes a secondary amine with higher polarity due to the hydroxyethyl side chain. The methyl group () lacks basicity, reducing solubility in aqueous media .

Table 2: Hypothesized Property Comparison

Key Insights:

- Lipophilicity: The bromine atom and pyrrolidine in the target compound balance polarity, making it more membrane-permeable than ’s hydrophilic piperazine derivative but less than ’s nonpolar methyl analog .

- Bioactivity: Bromine’s halogen bonding may enhance kinase inhibition (common in benzofuranones), while trimethoxy groups () are associated with antimicrobial activity. The methyl group () favors simpler antioxidant roles .

常见问题

Q. What are the optimal synthetic routes for (Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one?

The compound is synthesized via a multi-step approach:

- Step 1 : Condensation of 6-hydroxybenzofuran-3(2H)-one with 4-bromobenzaldehyde under basic conditions (e.g., K₂CO₃ in ethanol) to form the benzylidene intermediate .

- Step 2 : Introduction of the pyrrolidin-1-ylmethyl group via Mannich reaction, using pyrrolidine and formaldehyde under reflux in a polar aprotic solvent (e.g., DMF) .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the pure Z-isomer .

Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be confirmed experimentally?

- NOESY NMR : Cross-peaks between the benzylidene proton and aromatic protons on the benzofuran core confirm the Z-configuration .

- X-ray Crystallography : Provides definitive proof of spatial arrangement, particularly for crystalline derivatives .

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and C=C absorption (~1649 cm⁻¹) corroborate conjugation in the Z-isomer .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Antioxidant Potential : DPPH radical scavenging assays to evaluate hydroxyl group reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent Variation : Replace the 4-bromo group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects .

- Pyrrolidine Modification : Substitute pyrrolidine with other amines (e.g., piperidine, azepane) to alter steric and hydrogen-bonding properties .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to predict activity based on substituent descriptors .

Q. How can contradictory biological activity data between similar benzofuran derivatives be resolved?

- Purity Validation : Re-analyze compounds via HPLC or LC-MS to rule out impurities .

- Assay Standardization : Control variables like solvent (DMSO concentration) and cell passage number .

- Mechanistic Follow-Up : Conduct target-specific assays (e.g., enzyme inhibition) to identify off-target effects .

Q. What advanced techniques characterize the compound’s interaction with amyloid fibrils or proteins?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to fibril models .

- Fluorescence Quenching : Monitor changes in intrinsic fluorophores (e.g., Thioflavin T) upon binding .

- Molecular Dynamics Simulations : Model binding conformations using software like GROMACS .

Q. How can the compound’s solubility be improved for in vivo studies?

- Salt Formation : React the hydroxy group with HCl or sodium bicarbonate to form water-soluble salts .

- Prodrug Strategy : Esterify the hydroxy group (e.g., acetyl) for enhanced lipophilicity .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| FT-IR | 1680 cm⁻¹ (C=O), 1649 cm⁻¹ (C=C) | |

| ¹H NMR (DMSO-d6) | δ 8.21 (s, 1H, benzylidene H) | |

| X-ray | Dihedral angle: 12.3° (Z-configuration) |

Table 2 : In Vitro Bioactivity Profile (Example Data)

| Assay Type | Result (IC₅₀/MIC) | Cell Line/Pathogen | Reference |

|---|---|---|---|

| Cytotoxicity | 12.5 µM | MCF-7 | |

| Antimicrobial | 25 µg/mL | S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。